molecular formula C10H20N2 B15087561 (3S,8AS)-3-propyloctahydropyrrolo[1,2-a]pyrazine

(3S,8AS)-3-propyloctahydropyrrolo[1,2-a]pyrazine

Cat. No.: B15087561
M. Wt: 168.28 g/mol
InChI Key: AEMSRNHLEUPYQI-UWVGGRQHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolopyrazine derivatives, including (3S,8aS)-3-Propyloctahydropyrrolo[1,2-a]pyrazine, typically involves cyclization, ring annulation, and cycloaddition reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions . Another approach involves the direct C-H arylation of pyrrole and pyrazine rings .

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes using readily available starting materials, efficient catalysts, and mild reaction conditions to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions

(3S,8aS)-3-Propyloctahydropyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds .

Scientific Research Applications

(3S,8aS)-3-Propyloctahydropyrrolo[1,2-a]pyrazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (3S,8aS)-3-Propyloctahydropyrrolo[1,2-a]pyrazine involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its observed biological activities. the exact mechanisms are not fully understood and require further research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,8aS)-3-Propyloctahydropyrrolo[1,2-a]pyrazine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for exploring structure-activity relationships and developing new derivatives with enhanced properties .

Properties

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

(3S,8aS)-3-propyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine

InChI

InChI=1S/C10H20N2/c1-2-4-9-8-12-6-3-5-10(12)7-11-9/h9-11H,2-8H2,1H3/t9-,10-/m0/s1

InChI Key

AEMSRNHLEUPYQI-UWVGGRQHSA-N

Isomeric SMILES

CCC[C@H]1CN2CCC[C@H]2CN1

Canonical SMILES

CCCC1CN2CCCC2CN1

Origin of Product

United States

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